2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide 2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 896607-55-9
VCID: VC6472976
InChI: InChI=1S/C18H14ClFN2OS/c19-16-4-2-1-3-15(16)17(23)21-10-9-14-11-24-18(22-14)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,23)
SMILES: C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl
Molecular Formula: C18H14ClFN2OS
Molecular Weight: 360.83

2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide

CAS No.: 896607-55-9

Cat. No.: VC6472976

Molecular Formula: C18H14ClFN2OS

Molecular Weight: 360.83

* For research use only. Not for human or veterinary use.

2-chloro-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide - 896607-55-9

Specification

CAS No. 896607-55-9
Molecular Formula C18H14ClFN2OS
Molecular Weight 360.83
IUPAC Name 2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Standard InChI InChI=1S/C18H14ClFN2OS/c19-16-4-2-1-3-15(16)17(23)21-10-9-14-11-24-18(22-14)12-5-7-13(20)8-6-12/h1-8,11H,9-10H2,(H,21,23)
Standard InChI Key KFZLNHFEEZZJNM-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound belongs to the benzamide class, characterized by a central thiazole ring substituted with a 4-fluorophenyl group at position 2 and a 2-chlorobenzamide moiety at position 4. Its molecular formula is C₁₈H₁₄ClFN₂OS, with a molecular weight of 360.84 g/mol . The achiral structure (SMILES: C(CNC(c1ccccc1[Cl])=O)c1csc(c2ccc(cc2)F)n1) ensures no stereoisomeric complexity .

Table 1: Physicochemical Properties

PropertyValue
logP (Partition coefficient)4.72
Hydrogen bond acceptors3
Hydrogen bond donors1
Polar surface area34.72 Ų
Water solubility (logSw)-4.92 (Low solubility)

Synthetic Methodologies

Key Synthetic Pathways

The synthesis of analogous 2,4-disubstituted thiazoles, as described by Georgiadis et al. (2020), involves Hantzsch condensation and Suzuki-Miyaura coupling . For this compound, a plausible route includes:

  • Thiazole Core Formation: Condensation of α-bromoketones with thiobenzamides under Hantzsch conditions to yield the thiazole ring .

  • Side-Chain Functionalization: Coupling of the thiazole-ethylamine intermediate with 2-chlorobenzoyl chloride using triethylamine in ethyl acetate .

Optimization Challenges

Reaction yields for similar compounds range from 36% to 96%, depending on substituents and purification methods . The use of Pd(PPh₃)₄ catalysts in Suzuki-Miyaura reactions improves cross-coupling efficiency but requires anhydrous toluene and elevated temperatures (80°C) .

Comparative Analysis with Analogues

Fluorophenyl Positional Isomerism

Replacing the 4-fluorophenyl group with a 3-fluorophenyl variant (PubChem CID: 7518141) increases molecular weight to 374.9 g/mol but reduces logP to 3.8, highlighting the impact of substituent positioning on hydrophobicity .

Applications and Future Directions

Therapeutic Prospects

  • Anticancer Agents: Thiazoles inhibit kinases like EGFR and VEGFR, with IC₅₀ values <1 µM in some studies .

  • Antipsychotic Development: Benzamide derivatives modulate dopamine receptors, suggesting utility in schizophrenia treatment .

Synthetic Chemistry Innovations

Future work could explore:

  • Microwave-assisted synthesis to reduce reaction times.

  • Biocatalytic methods for greener production.

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